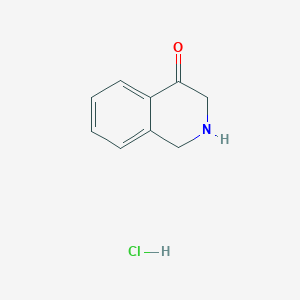

2,3-Dihydroisoquinolin-4(1H)-one hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1H-isoquinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,10H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCCUBVUYXYGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856851 | |

| Record name | 2,3-Dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-36-4 | |

| Record name | 4(1H)-Isoquinolinone, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Core: A Technical Guide to 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride in Modern Drug Discovery

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical overview of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride (CAS Number: 51641-22-6). As a pivotal heterocyclic scaffold, its strategic application in medicinal chemistry warrants a comprehensive understanding of its synthesis, properties, and potential as a building block for novel therapeutics.

This document moves beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the causality behind synthetic choices and the inherent logic of its application in drug design. We will explore the foundational chemistry of this compound, from its molecular architecture to its role as a versatile intermediate.

Molecular Profile and Physicochemical Properties

This compound is a nitrogen-containing heterocyclic compound. The core structure, a tetrahydroisoquinoline skeleton, is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in both natural products and synthetic drugs.[1] The presence of a ketone at the 4-position and the hydrochloride salt form imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and downstream applications.

| Property | Value | Source |

| CAS Number | 51641-22-6 | PubChem[2] |

| Molecular Formula | C₉H₉NO | PubChem[2] |

| Molecular Weight | 147.17 g/mol (free base) | PubChem[2] |

| Appearance | Solid (typical) | |

| Solubility | Expected to be soluble in water and polar organic solvents | General chemical principles |

Strategic Synthesis: A Plausible and Efficient Route

While various methods exist for the synthesis of the broader tetrahydroisoquinoline class, a common and effective approach for constructing the 2,3-dihydroisoquinolin-4(1H)-one core is through an intramolecular Dieckmann condensation.[3][4][5] This powerful carbon-carbon bond-forming reaction is ideally suited for the formation of five- and six-membered rings.[6][7]

The logical starting material for such a synthesis is a suitably substituted N-benzylglycine ester. The causality behind this choice lies in the inherent reactivity of the diester, which, upon treatment with a strong base, can undergo intramolecular cyclization to yield the desired β-keto ester, in this case, the isoquinolinone ring system.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of the Free Base via Dieckmann Condensation

-

Esterification of N-Benzylglycine: N-benzylglycine is esterified, for example, by refluxing in ethanol with a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ethyl ester. This step is crucial to protect the carboxylic acid and provide one of the ester functionalities required for the Dieckmann condensation.

-

Acylation: The resulting N-benzylglycine ethyl ester is then acylated on the nitrogen atom. A common method involves reaction with an acylating agent like ethyl chloroformate in the presence of a base to yield N-carbethoxy-N-benzylglycine ethyl ester. This introduces the second ester group necessary for the intramolecular cyclization.

-

Intramolecular Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous, non-polar solvent like toluene. The base abstracts an acidic α-proton from one of the ester groups, generating an enolate which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent loss of the ethoxide leaving group and workup yields the cyclic β-keto ester, 2,3-Dihydroisoquinolin-4(1H)-one. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing reactions.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure free base.

Step 2: Conversion to the Hydrochloride Salt

-

Dissolution: The purified 2,3-Dihydroisoquinolin-4(1H)-one free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrogen chloride in an appropriate solvent (e.g., HCl in diethyl ether) is added dropwise to the solution of the free base with stirring.

-

Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration, washed with fresh solvent to remove any unreacted starting material or excess acid, and dried under vacuum.

Applications in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The tetrahydroisoquinoline core is present in a wide array of compounds with diverse pharmacological activities.

Potential Therapeutic Areas

Derivatives of the tetrahydroisoquinoline scaffold have shown promise in a multitude of therapeutic areas, including:

-

Oncology: As precursors to compounds that can interact with various cancer targets.

-

Neurodegenerative Diseases: The core structure is found in molecules with neuroprotective properties.

-

Infectious Diseases: As a scaffold for the development of novel antibacterial and antiviral agents.

The strategic functionalization of the 2,3-dihydroisoquinolin-4(1H)-one core allows for the exploration of vast chemical space, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules.

Caption: Workflow for utilizing the core scaffold in drug discovery.

Characterization and Analytical Profile

Comprehensive characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, as well as signals for the methylene protons of the heterocyclic ring. The chemical shifts and splitting patterns would be consistent with the proposed structure. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the C=O stretch of the ketone, as well as bands for N-H stretching (in the free base or protonated amine) and C-H stretching. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base, or fragments consistent with its structure. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis, while requiring careful execution of classic organic reactions, is achievable through established methodologies. The strategic importance of its core heterocyclic structure, coupled with the potential for diverse functionalization, positions this compound as a key intermediate in the quest for novel and effective therapeutic agents. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its unique chemical architecture.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroisoquinolin-4(1H)-one | C9H9NO | CID 23008851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Dihydroisoquinolinone Core: A Privileged Scaffold in Modern Drug Discovery

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, making it an ideal template for designing molecules that can engage with biological targets with high affinity and specificity. This in-depth technical guide explores the multifaceted biological significance of the dihydroisoquinolinone core, delving into its crucial roles in oncology and neuroprotection. We will examine the key mechanisms of action, provide field-proven experimental protocols for synthesis and biological evaluation, and present visual workflows and signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Architectural Allure of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The dihydroisoquinolinone core is a quintessential example of such a scaffold.[2] Its prevalence in a wide array of pharmacologically active compounds underscores its versatility and importance in drug design.[3] From potent enzyme inhibitors to modulators of protein-protein interactions, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities.[1] This guide will focus on two of the most significant areas where the dihydroisoquinolinone scaffold has made a substantial impact: oncology, particularly through the inhibition of Poly(ADP-ribose) polymerase (PARP) and the p53-MDM2 interaction, and in the realm of neuroprotection.

Anticancer Activity: A Two-Pronged Assault on Malignancy

The dihydroisoquinolinone scaffold has emerged as a powerful weapon in the arsenal against cancer, primarily through its ability to modulate two critical cellular pathways: DNA damage repair and tumor suppression.

PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[5] Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in the formation of DSBs.[6][7] The inability to repair these DSBs via the faulty HR pathway leads to genomic instability and, ultimately, cell death. This concept, where the simultaneous loss of two genes or pathways is lethal while the loss of either one alone is not, is known as "synthetic lethality."[8]

Several potent PARP inhibitors are based on the dihydroisoquinolinone scaffold. The rigid structure of the scaffold allows for optimal positioning of pharmacophoric groups to interact with the nicotinamide binding pocket of the PARP enzyme.

Caption: Mechanism of PARP inhibition in cancer cells.

Disrupting the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[9] The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which acts as a negative regulator by binding to p53 and promoting its degradation.[10] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2.

The dihydroisoquinolinone scaffold has been successfully employed to design small molecule inhibitors that disrupt the p53-MDM2 protein-protein interaction.[11] These inhibitors mimic the key hydrophobic interactions of the p53 alpha-helix that binds to a deep hydrophobic pocket on the surface of MDM2.[12] By competitively binding to this pocket, the dihydroisoquinolinone-based inhibitors release p53 from MDM2's negative regulation, leading to the restoration of p53's tumor-suppressive functions.

Caption: Inhibition of the p53-MDM2 interaction.

Neuroprotective Effects: Shielding Neurons from Damage

Beyond oncology, dihydroisoquinolinone derivatives have demonstrated significant promise as neuroprotective agents. Neuronal injury and apoptosis are central to the pathology of various neurodegenerative diseases.[13] The neuroprotective effects of this scaffold are often attributed to its antioxidant and anti-inflammatory properties.

For instance, certain dihydroisoquinoline analogs have been shown to mitigate oxidative stress, a key contributor to neuronal damage in conditions like cerebral ischemia.[14][15] They can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defense mechanisms. Furthermore, some derivatives exhibit anti-inflammatory activity by modulating signaling pathways involved in the inflammatory response within the central nervous system.

Experimental Protocols: From Synthesis to Biological Evaluation

A critical aspect of drug discovery is the ability to synthesize and evaluate novel compounds efficiently and reliably. This section provides detailed, field-proven protocols for the synthesis of a representative dihydroisoquinolinone and for assessing its cytotoxic activity.

Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one

A common and versatile method for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core is the Castagnoli–Cushman reaction.[16][17] This three-component reaction offers a straightforward approach to constructing the scaffold with a variety of substituents.

Protocol: Castagnoli–Cushman Reaction for 3,4-Dihydroisoquinolin-1(2H)-one Synthesis

-

Reactant Preparation:

-

In a round-bottom flask, dissolve homophthalic anhydride (1.0 eq) in a suitable solvent such as toluene or xylene.

-

Add an appropriate amine (1.0 eq) to the solution.

-

Finally, add the desired aldehyde or ketone (1.0 eq).

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. Wash the solid with a cold solvent like diethyl ether or hexane.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

-

-

Characterization:

-

Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

Caption: General workflow for dihydroisoquinolinone synthesis.

Evaluation of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the dihydroisoquinolinone test compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vitro PARP1 Inhibition Assay

To specifically assess the inhibitory activity of a dihydroisoquinolinone derivative against PARP1, a variety of commercially available assay kits can be utilized. These are often based on colorimetric or fluorometric detection of PARP1 activity.[20]

Protocol: General Steps for a PARP1 Inhibition Assay

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, activated DNA (which stimulates PARP1 activity), and the dihydroisoquinolinone test compound at various concentrations.

-

Add the PARP1 enzyme to each well.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding NAD+, the substrate for PARP1.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light if using a fluorescent detection method.

-

-

Detection:

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a colorimetric or fluorescent signal that is proportional to the amount of PARP1 activity.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Table 1: Representative Biological Activities of Dihydroisoquinolinone Derivatives

| Compound Class | Target | Biological Activity |

| Dihydroisoquinolinone-based PARP inhibitors | PARP1/2 | Anticancer (synthetic lethality in HR-deficient tumors) |

| Dihydroisoquinolinone-based MDM2 inhibitors | p53-MDM2 interaction | Anticancer (reactivation of p53) |

| Substituted Dihydroisoquinolines | Various | Neuroprotection, Anti-inflammatory |

Conclusion and Future Perspectives

The dihydroisoquinolinone scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant therapeutic potential in oncology and neuroprotection.[21] The ability to readily synthesize a diverse range of analogs through robust chemical methods, coupled with the scaffold's favorable physicochemical properties, ensures its continued prominence in drug discovery endeavors.

Future research will likely focus on the development of more selective and potent dihydroisoquinolinone-based inhibitors, as well as the exploration of novel biological targets for this versatile scaffold. The combination of dihydroisoquinolinone-containing drugs with other therapeutic agents also represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy. As our understanding of the complex cellular pathways underlying various diseases deepens, the dihydroisoquinolinone core will undoubtedly remain a valuable tool for the design and development of next-generation therapeutics.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting p53-MDM2 Interaction Using Small Molecule Inhibitors and the Challenges Needed to be Addressed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 15. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. clyte.tech [clyte.tech]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Isoquinolinone Scaffold: A Privileged Core for Novel Pharmacological Agents

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoquinolinone core represents a versatile and privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the significant pharmacological activities associated with isoquinolinone derivatives, with a particular focus on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the discovery and development of novel isoquinolinone-based therapeutics. This guide emphasizes the causality behind experimental choices, provides detailed protocols for essential assays, and visualizes complex biological pathways to foster a deeper understanding of this important class of compounds.

Introduction: The Enduring Significance of the Isoquinolinone Nucleus

The isoquinoline structural motif is a recurring theme in both natural products and synthetic pharmaceuticals, underscoring its profound importance in drug discovery.[1][2] Many isoquinoline-containing drugs are currently in clinical use for a wide range of diseases, including cancer, infections, and cardiovascular disorders.[3][4][5] The isoquinolinone core, a derivative of isoquinoline, has garnered significant attention due to its broad spectrum of pharmacological activities.[6] These activities stem from the ability of the isoquinolinone scaffold to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.[7] This adaptability makes it an attractive starting point for the design of novel therapeutic agents with improved efficacy and selectivity. This guide will provide an in-depth analysis of the key pharmacological activities of isoquinolinone derivatives, offering a blend of theoretical knowledge and practical experimental guidance.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Isoquinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and progression.[8] Their multifaceted approach to targeting cancer includes inducing cell cycle arrest and apoptosis, inhibiting key enzymes involved in DNA repair and cell signaling, and interfering with the formation of the mitotic spindle.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of isoquinolinone derivatives are diverse and target several key cellular processes.

-

PARP Inhibition: A significant number of isoquinolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[9][10] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death through a process known as synthetic lethality.[11] The isoquinolinone scaffold can mimic the nicotinamide moiety of the PARP-1 substrate NAD+, leading to competitive inhibition.[11]

-

Topoisomerase Inhibition: Certain isoquinolinone derivatives, particularly the indenoisoquinolines, act as topoisomerase I (Top1) inhibitors.[12][13] Top1 is essential for relieving torsional stress in DNA during replication and transcription. These inhibitors stabilize the Top1-DNA cleavage complex, leading to the accumulation of single-strand DNA breaks that can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[13]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several isoquinoline derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.

-

Microtubule Disruption: Some isoquinoline derivatives exert their anticancer effects by interfering with microtubule dynamics, which is essential for the formation of the mitotic spindle and cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of isoquinolinone derivatives is highly dependent on the nature and position of substituents on the isoquinolinone core.

-

Substitution at the N-2 position: Modifications at the N-2 position with various side chains, including those containing basic amine groups, have been shown to significantly influence cytotoxicity and Topoisomerase I inhibitory activity.[12]

-

Substitution at the C-3 position: The introduction of aryl groups, such as a biphenyl moiety, at the C-3 position can enhance anticancer potency.[14]

-

Substitution at the C-5 position: Halogen substitutions (e.g., bromo, iodo) at the C-5 position have been found to be important for PARP inhibitory activity.[9]

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for the evaluation of novel isoquinolinone derivatives as potential anticancer agents. The following workflow outlines the key in vitro and in vivo assays.

Caption: A general workflow for the preclinical evaluation of anticancer isoquinolinone derivatives.

Detailed Experimental Protocols

This protocol is based on the synthesis of 5-iodoisoquinolin-1-one, a known PARP inhibitor.[9] The causality behind this synthetic choice lies in its efficiency and the introduction of a key iodine atom at the C-5 position, which has been shown to be crucial for PARP inhibitory activity.

-

Step 1: Synthesis of 5-Cyanoisoquinolin-1-one:

-

A mixture of 2,6-dicyanotoluene and dimethylformamide dimethyl acetal (DMFDMA) is heated to afford E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine.

-

The resulting enamine is then cyclized under acidic conditions (e.g., refluxing in acetic acid) to yield 5-cyanoisoquinolin-1-one.

-

-

Step 2: Conversion to 5-Iodoisoquinolin-1-one:

-

The 5-cyanoisoquinolin-1-one is subjected to a Sandmeyer-type reaction. It is first diazotized using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., sulfuric acid).

-

The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom at the 5-position, yielding 5-iodoisoquinolin-1-one.

-

The crude product is purified by column chromatography.

-

This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinolinone derivative (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Isoquinolinone derivatives have demonstrated significant anti-inflammatory potential by targeting key signaling pathways and enzymes involved in the inflammatory response.[15]

Mechanism of Action: Quelling the Flames of Inflammation

-

Inhibition of the MAPKs/NF-κB Pathway: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central regulators of inflammation.[15] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[15] Certain isoquinolinone derivatives have been shown to inhibit the activation of MAPKs and the nuclear translocation of NF-κB, thereby suppressing the production of these inflammatory molecules.[15]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of isoquinolinone derivatives can be modulated by specific structural features. For example, in a series of chiral pyrazolo isoquinoline derivatives, the nature and position of substituents on the pyrazole and isoquinoline rings were found to be critical for their nitric oxide inhibitory ability.[2][15]

Experimental Workflow for Anti-inflammatory Evaluation

The following workflow outlines a typical screening process for identifying and characterizing anti-inflammatory isoquinolinone derivatives.

Caption: A general workflow for the preclinical evaluation of anti-inflammatory isoquinolinone derivatives.

Detailed Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the isoquinolinone derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[16][17]

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Compound Administration: Administer the isoquinolinone derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.

-

Carrageenan Injection: After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Antimicrobial Potential: A Scaffold for Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Isoquinolinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[18]

Mechanism of Action

The precise mechanisms of antimicrobial action for many isoquinolinone derivatives are still under investigation, but several potential targets have been identified, including interference with cell wall synthesis, DNA replication, and bacterial protein synthesis.[4][15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of isoquinolinone derivatives is influenced by their structural modifications. For instance, the introduction of halogenated phenyl and phenethyl carbamates at the C-1 position of tetrahydroisoquinolines has been shown to enhance bactericidal activity.[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of the isoquinolinone derivative in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Isoquinolinone derivatives have shown potential as neuroprotective agents by targeting mechanisms involved in neuronal cell death.[1][19]

Mechanism of Action: Shielding Neurons from Damage

A key mechanism of neuroprotection by some isoquinolinone derivatives is the inhibition of PARP-1.[1][19] Overactivation of PARP-1 in response to DNA damage, a common feature in neurodegenerative conditions, can lead to cellular energy depletion and neuronal death.[19] By inhibiting PARP-1, these compounds can preserve cellular energy levels and protect neurons from excitotoxicity and oxidative stress.[1][19]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of isoquinolinone derivatives is closely linked to their ability to inhibit PARP-1. For example, thieno[2,3-c]isoquinolin-5-one and its derivatives have shown potent PARP-1 inhibition and significant neuroprotective effects in models of cerebral ischemia.[1][19]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells and MPP+ Toxicity

This in vitro model mimics some aspects of Parkinson's disease by using the neurotoxin MPP+, which selectively damages dopaminergic neurons.[20][21]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the isoquinolinone derivative for a specified time (e.g., 1-2 hours).

-

Neurotoxin Exposure: Expose the cells to MPP+ (1-methyl-4-phenylpyridinium) to induce neuronal cell death.

-

Cell Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay or another suitable method.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the MPP+-treated control.

Data Presentation

The clear and concise presentation of quantitative data is essential for the interpretation and comparison of the pharmacological activities of isoquinolinone derivatives.

Table 1: Representative Anticancer Activity of Isoquinolinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 7 | A549 (Lung) | 0.8 | Not specified | [14] |

| 15 | SK-OV-3 (Ovarian) | 0.5 | Not specified | [3] |

| 5-Iodoisoquinolin-1-one | Not specified | Potent inhibitor | PARP Inhibition | [9] |

| Indenoisoquinoline 6 | NCI-60 Panel (MGM) | 0.079 | Topoisomerase I Inhibition | [13] |

MGM: Mean Graph Midpoint for the NCI-60 cell line screen.

Table 2: Representative Anti-inflammatory Activity of Isoquinolinone Derivatives

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| 7d | RAW 264.7 | NO Production | 20.76 | [2][15] |

| 7b | RAW 264.7 | NO Production | 33.8 | [2][15] |

Table 3: Representative Antimicrobial Activity of Isoquinolinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| HSN584 | S. aureus (MRSA) | 4-8 | [4] |

| HSN739 | S. aureus (MRSA) | 4-8 | [4] |

| Derivative 13 | E. coli | >128 | [18] |

| Derivative 17 | S. aureus | 8 | [18] |

Table 4: Representative Neuroprotective Activity of Isoquinolinone Derivatives

| Compound ID | Assay | IC50 (µM) | Mechanism of Action | Reference |

| TIQ-A | PARP-1 Inhibition | 0.45 | PARP-1 Inhibition | [19] |

| 5-hydroxy TIQ-A | PARP-1 Inhibition | 0.39 | PARP-1 Inhibition | [19] |

| 5-methoxy TIQ-A | PARP-1 Inhibition | 0.21 | PARP-1 Inhibition | [19] |

Conclusion and Future Directions

The isoquinolinone scaffold has unequivocally established itself as a cornerstone in the pursuit of novel therapeutic agents. Its inherent versatility allows for the development of compounds with a remarkable breadth of pharmacological activities, from potent anticancer agents that target the very machinery of cell division and DNA repair to anti-inflammatory molecules that quell detrimental inflammatory cascades. The antimicrobial and neuroprotective properties of isoquinolinone derivatives further highlight the vast therapeutic potential residing within this chemical framework.

The future of isoquinolinone-based drug discovery lies in the rational design of more selective and potent derivatives. A deeper understanding of the structure-activity relationships for each pharmacological target will be paramount. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of lead compounds with optimized efficacy and safety profiles. Furthermore, the exploration of novel drug delivery systems for isoquinolinone derivatives could enhance their bioavailability and therapeutic index. As our understanding of the molecular basis of disease continues to evolve, the adaptable and pharmacologically rich isoquinolinone scaffold is poised to remain at the forefront of innovative drug development for years to come.

References

- 1. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. (2023) | Maryam Akhtar | 7 Citations [scispace.com]

- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 18. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While this molecule is a structural isomer of the more extensively studied 2,3-dihydroquinolin-4(1H)-one, it presents unique synthetic challenges and holds distinct potential for biological activity. This document details a plausible synthetic pathway, outlines expected analytical characterization, and explores potential pharmacological applications based on the activities of structurally related analogs. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction: The Significance of the Isoquinolinone Core

The isoquinoline and its partially saturated derivatives are privileged structures in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2] The pharmacological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents. The introduction of a ketone functionality, as seen in 2,3-Dihydroisoquinolin-4(1H)-one, offers a site for further chemical modification and can significantly impact the molecule's interaction with biological targets. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound for research and potential therapeutic applications.[3]

Physicochemical Properties

Below is a summary of the key physicochemical properties of 2,3-Dihydroisoquinolin-4(1H)-one and its hydrochloride salt.

| Property | 2,3-Dihydroisoquinolin-4(1H)-one | This compound | Reference |

| Molecular Formula | C₉H₉NO | C₉H₁₀ClNO | [4] |

| Molecular Weight | 147.17 g/mol | 183.63 g/mol | [4] |

| IUPAC Name | 2,3-dihydro-1H-isoquinolin-4-one | Not available | [4] |

| CAS Number | 51641-22-6 | Not available | [4] |

| Appearance | Predicted: Solid | Predicted: Solid | |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF | Predicted: Soluble in water and polar protic solvents | |

| SMILES | C1C2=CC=CC=C2C(=O)CN1 | Not available | [4] |

Synthesis of this compound: A Proposed Pathway

Rationale for the Synthetic Approach

The Dieckmann condensation is a robust and widely used method for the formation of cyclic β-keto esters from diesters.[1][2][5][6][7] This intramolecular reaction is particularly well-suited for the synthesis of five- and six-membered rings. By designing a suitable N-substituted amino diester precursor, the isoquinolinone core can be constructed. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester, followed by salt formation, will yield the desired this compound.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(Cyanomethyl)benzylamine

-

To a stirred solution of benzylamine (1 equivalent) in a suitable solvent such as ethanol, add glycolonitrile (1 equivalent) dropwise at room temperature.

-

The reaction is typically exothermic. Maintain the temperature below 40°C with external cooling if necessary.

-

Stir the reaction mixture for 3-4 hours at room temperature.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Synthesis of the Diester Precursor

-

Dissolve the crude N-(cyanomethyl)benzylamine (1 equivalent) in anhydrous ethanol.

-

Bubble dry hydrogen chloride gas through the solution at 0°C until saturation.

-

Allow the reaction mixture to stand at room temperature for 24 hours. This step facilitates the Pinner reaction to form the imidate ester hydrochloride.

-

Add water to the reaction mixture and reflux for 2-3 hours to hydrolyze the imidate to the corresponding ester.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester. Purify by column chromatography if necessary.

Step 3: Dieckmann Condensation

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the diester precursor (1 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and quench with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-keto ester.

Step 4: Hydrolysis and Decarboxylation

-

To the crude β-keto ester, add a 6M solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12-16 hours.

-

Cool the reaction mixture to room temperature.

-

Basify the solution with a strong base (e.g., sodium hydroxide) to a pH of ~9-10.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-Dihydroisoquinolin-4(1H)-one.

Step 5: Hydrochloride Salt Formation

-

Dissolve the crude 2,3-Dihydroisoquinolin-4(1H)-one in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended. Note: As experimental data is not widely available, the following are predicted characteristics based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as the methylene protons of the heterocyclic ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. Aromatic protons would likely appear in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the nitrogen and the carbonyl group would appear as singlets or coupled multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (expected around δ 190-200 ppm), the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

-

C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

N-H stretch (secondary amine in the hydrochloride salt): A broad absorption band in the region of 2400-3200 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Absorptions around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the molecular ion peak for the free base [M+H]⁺ at m/z 148.07.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is limited, the broader class of isoquinoline and tetrahydroisoquinoline derivatives has been extensively studied, revealing a wide range of pharmacological activities.[4][9][10] These activities provide a strong rationale for the investigation of this particular scaffold.

Structurally Related Compounds and Their Activities

-

Anticancer Activity: Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and cyclin-dependent kinases (CDKs).[11][12] For instance, certain 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as selective inhibitors of CDK4.[12] The presence of the ketone and the overall scaffold in 2,3-Dihydroisoquinolin-4(1H)-one suggests it could serve as a starting point for the development of novel anticancer agents.

-

Antimicrobial and Antifungal Activity: Tetrahydroisoquinoline derivatives have shown promising antibacterial and antifungal properties.[10] The nitrogen-containing heterocyclic core is a common feature in many antimicrobial agents.

-

Neuropharmacological Activity: The tetrahydroisoquinoline skeleton is a core component of many neuroactive compounds. Derivatives have been investigated for their potential as antidepressants, antipsychotics, and for the treatment of neurodegenerative disorders.[4]

Proposed Experimental Workflow for Biological Evaluation

Caption: A general workflow for the biological evaluation of this compound and its derivatives.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Directions

This compound represents a valuable yet underexplored scaffold in medicinal chemistry. This technical guide has provided a plausible synthetic route, outlined key analytical characterization techniques, and discussed potential biological applications based on the activities of related compounds. The proposed synthesis offers a clear path for researchers to access this molecule for further investigation. Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological evaluation of this compound and its derivatives to unlock their full therapeutic potential. The versatile nature of the isoquinolinone core suggests that a wide range of novel and potent therapeutic agents could be developed from this promising starting point.

References

- 1. grokipedia.com [grokipedia.com]

- 2. organicreactions.org [organicreactions.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. connectsci.au [connectsci.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Safety and handling of 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride

An In-Depth Technical Guide to the Safe Handling of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride for Research & Development

Section 1: Introduction & Scientific Context

This compound is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug development. Its core structure, the dihydroisoquinolinone scaffold, is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it a valuable intermediate in the synthesis of novel therapeutic agents, including those targeting the central nervous system and compounds with anti-inflammatory properties[1][2][3].

Given its integral role in the discovery pipeline, researchers, scientists, and drug development professionals will inevitably handle this compound. While not acutely toxic in the most severe sense, it possesses a specific set of hazards that mandate a thorough understanding and disciplined application of safety protocols. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to explain the causality behind each safety recommendation. Its purpose is to instill a culture of safety that is both knowledgeable and proactive, ensuring that the compound's scientific potential can be explored without compromising the well-being of laboratory personnel.

Section 2: Compound Identification & Physicochemical Properties

Proper identification is the foundational step of chemical safety. The following table summarizes the key identifiers and physical properties of this compound, which are essential for accurate record-keeping and risk assessment.

| Property | Value | Source |

| CAS Number | 1196157-36-4 | [4][5] |

| Molecular Formula | C₉H₁₀ClNO | [5] |

| Molecular Weight | 183.63 g/mol | [5] |

| Appearance | Solid | [6] |

| Chemical Stability | Stable under normal temperatures and pressures. | [6] |

Section 3: Comprehensive Hazard Analysis

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with a "Warning" signal word and the GHS07 pictogram (exclamation mark)[4]. This classification stems from a specific set of hazards that must be understood to be properly mitigated.

| Hazard Class | GHS Code | Hazard Statement | Implication in the Lab |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |

Expert Insight: The primary risks associated with this compound are related to direct contact and inhalation of its solid form. Unlike volatile liquids, the danger from this solid arises from dust generation during weighing and transfer. The hydrochloride salt form may enhance its irritant properties upon contact with moist tissues like the eyes or respiratory tract.

Section 4: Risk Mitigation & Safe Handling Protocols

A multi-layered approach, starting with engineering controls and supplemented by rigorous personal protective equipment (PPE) and handling protocols, is essential for safety.

Risk Assessment Workflow

Before any handling, a formal risk assessment should be conducted. This process ensures that all hazards are identified and appropriate controls are implemented.

References

- 1. 2,3-Dihydroquinolin-4(1H)-one hydrochloride [myskinrecipes.com]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Stability and Storage of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the chemical properties, potential degradation pathways, and best practices for handling and storage to ensure the integrity of this important research compound.

Introduction: The Significance of this compound in Research

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, making it a key intermediate in the synthesis of novel therapeutic agents. Given its role in the development of new chemical entities, a thorough understanding of its stability is paramount to ensure the reliability and reproducibility of experimental results. This guide will delve into the critical aspects of its stability profile, providing actionable insights for laboratory practice.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Appearance | White to off-white or slightly yellow solid | [2] |

| Solubility | Soluble in water | [3] |

This table summarizes key physical and chemical properties of this compound.

The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent amine. However, the presence of a ketone and a secondary amine within the dihydroisoquinoline core presents potential sites for chemical degradation.

Core Principles of Stability and Recommended Storage

Based on available safety data sheets (SDS) and general chemical principles for similar compounds, the following storage conditions are recommended to maintain the integrity of this compound.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place.[2] Refrigeration (2-8 °C) is a common practice for long-term storage of such compounds to minimize thermal degradation.

-

Atmosphere: To maintain product quality, storage under an inert atmosphere (e.g., argon or nitrogen) is advised, particularly as some related compounds are noted to be moisture-sensitive.[4]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[2]

-

Light: Protect from light to prevent photolytic degradation. Amber vials or storage in a dark cabinet are recommended.

Potential Degradation Pathways: A Mechanistic Perspective

While specific forced degradation studies on this compound are not extensively available in public literature, an understanding of its functional groups allows for the prediction of likely degradation pathways based on established chemical principles.[5][6] Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule.[5][7]

dot graph TD { A[2,3-Dihydroisoquinolin-4(1H)-one HCl] --> B{Hydrolysis}; A --> C{Oxidation}; A --> D{Photolysis}; A --> E{Thermal Degradation};

}

Figure 1: Potential degradation pathways for this compound.

Hydrolytic Degradation

The amide bond within the dihydroisoquinolinone ring system is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[7]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the opening of the heterocyclic ring to form an amino acid derivative.

-

Base-Catalyzed Hydrolysis: Strong bases can deprotonate the nitrogen, and subsequent rearrangement or attack by hydroxide ions could also facilitate ring opening.

Oxidative Degradation

The secondary amine and the benzylic carbon atoms are potential sites for oxidation.[5][8]

-

N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form an N-oxide.

-

Aromatic Ring Oxidation: The benzene ring can undergo oxidation, especially in the presence of strong oxidizing agents or metal ions, leading to the formation of phenolic derivatives.

-

Benzylic Oxidation: The carbon atoms adjacent to the aromatic ring are also susceptible to oxidation.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. For quinolone and isoquinoline structures, photodegradation can be a significant pathway.[9][10] Potential photolytic reactions include:

-

Photoreduction: The ketone carbonyl group can be reduced.

-

Photodimerization: Molecules can undergo dimerization upon photo-excitation.

-

Ring Contraction/Rearrangement: Complex rearrangements can occur, leading to a variety of degradation products.

Thermal Degradation

At elevated temperatures, the molecule can undergo decomposition. While many alkaloids and their scaffolds are relatively stable, high temperatures can lead to fragmentation and the formation of various smaller molecules.[11] The specific decomposition products would depend on the temperature and atmosphere.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in research, it is crucial to employ validated analytical methods to assess its purity and detect any degradation products. A stability-indicating analytical method (SIAM) is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the active ingredient.[12][13]

dot graph TD { subgraph "Sample Preparation" A(Weigh and dissolve compound) --> B(Prepare solutions for stress conditions); end

}

Figure 2: A general workflow for conducting forced degradation studies.

Recommended Analytical Technique: UPLC-MS

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a mass spectrometry (MS) detector is the gold standard for stability testing.[14][15]

-

Chromatographic Separation: A reversed-phase C18 column is often a good starting point for separating the polar parent compound from potentially less polar degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: A photodiode array (PDA) detector can monitor the absorbance across a range of wavelengths, while the MS detector provides mass information for peak identification and characterization of unknown degradants.

Protocol for a Forced Degradation Study

The following is a general protocol that can be adapted to assess the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time. At each time point, withdraw an aliquot and dilute to the target concentration.

-

Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C). At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.

-

-

Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method.

-

Data Interpretation: Compare the chromatograms of the stressed samples with that of the unstressed control. Identify and quantify the degradation products. The use of high-resolution mass spectrometry (HRMS) can aid in the structural elucidation of unknown degradants.

Conclusion and Best Practices

Ensuring the stability of this compound is fundamental for its effective use in research and development. While specific degradation kinetics for this compound are not widely published, adherence to proper storage and handling protocols is critical. Researchers should store the compound in a cool, dry, dark place, preferably under an inert atmosphere, and in a tightly sealed container. For critical applications, it is highly recommended to perform in-house stability assessments using a validated analytical method, such as UPLC-MS, to confirm the purity and integrity of the material before use. This proactive approach will contribute to the generation of reliable and reproducible scientific data.

References

- 1. 2,3-Dihydroisoquinolin-4(1H)-one | C9H9NO | CID 23008851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpp.com [ijrpp.com]

- 5. rjptonline.org [rjptonline.org]

- 6. iipseries.org [iipseries.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Alkaloids and Selected Topics in Their Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. questjournals.org [questjournals.org]

- 13. ijcrt.org [ijcrt.org]

- 14. waters.com [waters.com]

- 15. Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products in human urine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,3-Dihydroisoquinolin-4(1H)-one Hydrochloride via Intramolecular Friedel-Crafts Acylation

Abstract

The 2,3-dihydroisoquinolin-4(1H)-one core is a significant structural motif in medicinal chemistry and drug development, serving as a key intermediate for more complex pharmaceutical agents. This application note provides a detailed, field-proven protocol for the synthesis of 2,3-dihydroisoquinolin-4(1H)-one hydrochloride. The presented strategy emphasizes a robust and highly regioselective intramolecular Friedel-Crafts acylation of an N-acyl-N-alkylglycine precursor. This method is superior for generating the 4-oxo isomer, a challenging target via other common isoquinoline syntheses. We will detail the mechanistic rationale, provide step-by-step experimental protocols from commercially available starting materials, and offer insights into process optimization and troubleshooting.

Introduction and Mechanistic Rationale

The synthesis of substituted isoquinolines is a cornerstone of heterocyclic chemistry. While classical methods like the Bischler-Napieralski or Pictet-Spengler reactions are effective for producing 1-substituted dihydro- and tetrahydroisoquinolines, they are not suitable for accessing the 2,3-dihydroisoquinolin-4(1H)-one scaffold. The regiochemical challenge lies in forming the C4-C4a bond via cyclization onto the aromatic ring.

The most reliable and direct strategy to achieve this specific connectivity is the intramolecular Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction offers unparalleled control over regioselectivity. The core principle involves generating a highly reactive acylium ion from a carboxylic acid derivative tethered to an N-arylmethyl amine backbone. This electrophile then undergoes an intramolecular attack at the ortho-position of the benzene ring to forge the new six-membered heterocyclic ring.

Our chosen precursor, N-benzoyl-N-methylglycine (N-benzoyl-sarcosine) , is ideal for this transformation. As illustrated in the mechanism below, the synthesis proceeds in two key stages:

-

Activation of the Carboxylic Acid: The carboxylic acid of the precursor is converted into a more potent electrophilic species, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Lewis Acid-Mediated Cyclization: A strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic superacid medium like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), catalyzes the cyclization.[1] The catalyst facilitates the formation of the key acylium ion intermediate, which is then poised for the intramolecular electrophilic attack that closes the ring.

This approach ensures that the acylation occurs exclusively at the ortho-position of the N-benzoyl group, directly yielding the desired 2-methyl-2,3-dihydroisoquinolin-4(1H)-one skeleton. Subsequent conversion to the hydrochloride salt enhances the compound's stability and solubility for further applications.

Visualized Synthesis Workflow & Mechanism

Overall Synthetic Workflow

Caption: High-level workflow for the three-part synthesis protocol.

Detailed Cyclization Mechanism